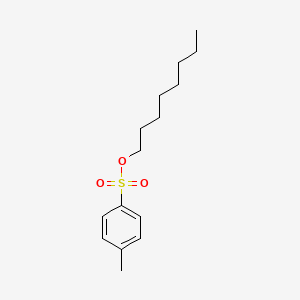

Octyl 4-methylbenzenesulfonate

Description

Properties

IUPAC Name |

octyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3S/c1-3-4-5-6-7-8-13-18-19(16,17)15-11-9-14(2)10-12-15/h9-12H,3-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQJBZLAANNIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70344766 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3386-35-4 | |

| Record name | n-Octyl p-Toluenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70344766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Octyl Tosylate

Introduction: The Strategic Role of Octyl Tosylate in Modern Synthesis

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of tools available to the modern organic chemist, the transformation of a poor leaving group, such as a hydroxyl group in an alcohol, into an excellent one is a frequent and critical challenge. Octyl p-toluenesulfonate, commonly known as octyl tosylate, emerges as a highly effective and versatile solution. Its primary function is to serve as a versatile alkylating agent by converting the inert hydroxyl group of octanol into a tosylate ester. This transformation dramatically enhances the reactivity of the alpha-carbon, making the tosylate moiety an exceptional leaving group in nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview of the physical and chemical properties of octyl tosylate, its synthesis, reactivity, and essential experimental protocols relevant to its application in research and development.

Core Molecular and Physical Properties

Octyl tosylate is a sulfonate ester characterized by an eight-carbon alkyl (octyl) chain attached to the oxygen of a p-toluenesulfonate group. While several isomers exist (e.g., 1-octyl, 2-octyl, 4-octyl tosylate), this guide will focus on the general properties, with specific data provided for isomers where available. The most frequently cited isomer in synthetic literature is derived from 2-octanol.

Structural and Physical Data

Quantitative physical data for octyl tosylate, such as a definitive boiling point or density, is not widely published in peer-reviewed literature. The data presented below is a consolidation of information from chemical databases and computational predictions.

| Property | Value | Source(s) |

| IUPAC Name | octan-4-yl 4-methylbenzenesulfonate | [1] |

| Synonyms | Octyl p-toluenesulfonate, Octyl-4-tosylate | [2][3] |

| Molecular Formula | C₁₅H₂₄O₃S | [1][4] |

| Molecular Weight | 284.4 g/mol | [1] |

| Exact Mass | 284.14461580 Da | [1] |

| Appearance | Colorless oil (for 2-octyl tosylate) | |

| Boiling Point | Not available (N/A) | [4] |

| Density | Not available (N/A) | [5] |

| Topological Polar Surface Area | 51.8 Ų | [1] |

| XLogP3-AA (Lipophilicity) | 4.7 | [1] |

Solubility Profile

| Solvent Class | Representative Solvents | Expected Solubility |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble |

| Ketones | Acetone, 2-Butanone | Soluble |

| Esters | Ethyl acetate | Soluble |

| Aromatic | Toluene, Benzene | Soluble |

| Polar Protic | Ethanol, Methanol | Soluble / Moderately Soluble |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble |

| Aqueous | Water | Insoluble |

For a detailed protocol on experimentally determining solubility, please refer to the Experimental Protocols section.

Spectroscopic Signature

Detailed spectroscopic data is crucial for reaction monitoring and product characterization. Below are the expected spectral characteristics for a typical octyl tosylate.

-

¹H Nuclear Magnetic Resonance (¹H NMR):

-

Aromatic Protons: Two doublets between δ 7.3-7.9 ppm. The protons ortho to the sulfonyl group appear downfield (approx. δ 7.8 ppm), while the protons meta appear upfield (approx. δ 7.3 ppm), creating a characteristic AA'BB' splitting pattern.[7]

-

α-Proton (H-C-O): A multiplet whose chemical shift depends on the isomer (e.g., for 2-octyl tosylate, this appears around δ 4.5-4.7 ppm).

-

Tosyl Methyl Protons: A sharp singlet around δ 2.45 ppm.[7]

-

Octyl Chain Protons: A series of multiplets between δ 0.8-1.7 ppm, with the terminal methyl group appearing as a triplet around δ 0.85 ppm.

-

-

¹³C Nuclear Magnetic Resonance (¹³C NMR):

-

Aromatic Carbons: Four signals typically between δ 127-145 ppm. The carbon attached to the sulfur and the carbon bearing the methyl group are distinct.[8]

-

α-Carbon (C-O): A signal between δ 80-85 ppm.

-

Tosyl Methyl Carbon: A signal around δ 21.5 ppm.

-

Octyl Chain Carbons: A series of signals in the aliphatic region, typically between δ 14-37 ppm.

-

-

Infrared (IR) Spectroscopy:

-

S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group, appearing at approximately 1365-1335 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).[9]

-

S-O-C Stretching: Strong absorptions in the 1000-900 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks around 1600 cm⁻¹ and 1480 cm⁻¹.[9]

-

C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 284.4) may be observed, though it can be weak.

-

Key Fragments: Common fragmentation patterns include the loss of the toluenesulfonyl group (C₇H₇SO₂) or the formation of the tropylium ion (C₇H₇⁺) at m/z 91. Fragmentation along the octyl chain is also expected.

-

Chemical Properties and Reactivity

The synthetic utility of octyl tosylate is entirely derived from the electronic nature of the tosylate group, which functions as an outstanding leaving group.

The Tosylate as a Leaving Group

The hydroxyl group (-OH) is a poor leaving group because its departure would form the hydroxide ion (OH⁻), a strong base. The tosylate group circumvents this issue. The p-toluenesulfonic acid from which it is derived is a strong acid (pKa ≈ -2.8), meaning its conjugate base, the tosylate anion, is exceptionally stable and therefore a weak base. This stability arises from the delocalization of the negative charge across the three oxygen atoms and the aromatic ring through resonance. This inherent stability makes the tosylate anion an excellent leaving group, facilitating reactions that would be impossible with the parent alcohol.

Caption: Synthesis of octyl tosylate from octanol and TsCl.

Nucleophilic Substitution Reactions

Octyl tosylate is an ideal substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, particularly when derived from primary or secondary alcohols. The reaction proceeds with a backside attack by the nucleophile, resulting in a predictable inversion of stereochemistry at the carbon center. This offers a powerful method for stereospecific functional group introduction.

With weaker nucleophiles or on sterically hindered substrates, a unimolecular (Sₙ1) mechanism may compete or dominate.[10] This pathway involves the formation of a carbocation intermediate, which can lead to racemization if the starting material is chiral and potential rearrangements.[10]

References

- 1. 4-Octyl tosylate | C15H24O3S | CID 139245577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. P-TOLUENESULFONIC ACID N-OCTYL ESTER | CAS#:3386-35-4 | Chemsrc [chemsrc.com]

- 3. 4-octyl tosylate | CAS#:4883-88-9 | Chemsrc [chemsrc.com]

- 4. R(-)-octyl tosylate | CAS#:27770-99-6 | Chemsrc [chemsrc.com]

- 5. Cas 1028-12-2,2-Octanol, 4-methylbenzenesulfonate | lookchem [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]

n-Octyl p-Toluenesulfonate CAS number and molecular weight

An In-depth Technical Guide to n-Octyl p-Toluenesulfonate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

n-Octyl p-Toluenesulfonate, also known as octyl tosylate or p-toluenesulfonic acid n-octyl ester, is a versatile organic compound widely utilized in chemical synthesis. For researchers, scientists, and professionals in drug development, it serves as a critical intermediate and reagent. Its primary function stems from the nature of the tosylate group, which is an excellent leaving group in nucleophilic substitution reactions, making n-octyl p-toluenesulfonate an effective octylating agent. This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and key applications in the laboratory and pharmaceutical industry, grounded in established scientific principles and methodologies.

Core Properties of n-Octyl p-Toluenesulfonate

A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in experimental design. The key identifiers and properties of n-octyl p-toluenesulfonate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3386-35-4 | [1][2] |

| Molecular Formula | C₁₅H₂₄O₃S | [1][2] |

| Molecular Weight | 284.41 g/mol | [1][2] |

| IUPAC Name | octyl 4-methylbenzenesulfonate | |

| Synonyms | p-Toluenesulfonic Acid n-Octyl Ester, Octyl Tosylate | [1][3] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Purity | Typically >96.0% (by GC) | [3] |

Synthesis of n-Octyl p-Toluenesulfonate

The synthesis of n-octyl p-toluenesulfonate is a classic example of O-sulfonylation, specifically the tosylation of a primary alcohol. The reaction involves the treatment of n-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base such as pyridine or triethylamine (TEA) is used.[4][5] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting alcohol and drives the reaction equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the alcohol and tosyl chloride.[4] The reaction is typically initiated at a low temperature (0 °C) to control the exothermic reaction and minimize potential side reactions.[4][5]

Caption: General reaction scheme for the synthesis of n-Octyl p-Toluenesulfonate.

Detailed Experimental Protocol: Synthesis of n-Octyl p-Toluenesulfonate

This protocol is a self-validating system; successful synthesis relies on anhydrous conditions to prevent the hydrolysis of p-toluenesulfonyl chloride.

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add n-octanol (1.0 eq.) to a flame-dried round-bottomed flask containing anhydrous dichloromethane (DCM, ~10 volumes).

-

Cooling : Cool the solution to 0 °C using an ice bath.

-

Base Addition : Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.

-

Tosylation : Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains at or below 5 °C.

-

Reaction : Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours.[4][5] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with water. Separate the organic layer.

-

Extraction and Washing : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. This removes the base, unreacted TsCl, and residual salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : If necessary, purify the crude oil via flash column chromatography on silica gel to obtain pure n-octyl p-toluenesulfonate.

Mechanism of Action and Reactivity

n-Octyl p-toluenesulfonate's utility lies in its function as an excellent alkylating agent. This reactivity is conferred by the p-toluenesulfonate (tosylate) group.

Expertise & Experience: The tosylate anion is a superb leaving group because its negative charge is highly delocalized across the three oxygen atoms and the benzene ring through resonance. This stability means it readily departs during a nucleophilic attack on the adjacent carbon atom. Consequently, the primary carbon of the octyl chain becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles (Nu⁻). This facilitates the formation of a new carbon-nucleophile bond, a cornerstone of synthetic organic chemistry.

Caption: Sₙ2 mechanism showing nucleophilic attack on n-Octyl p-Toluenesulfonate.

Applications in Research and Drug Development

Alkylating Agent in Synthesis

The primary application of n-octyl p-toluenesulfonate is to introduce an eight-carbon (octyl) chain into a molecule. This is fundamental in synthesizing more complex molecules from simpler precursors. In drug development, modifying a lead compound by adding a lipophilic alkyl chain can significantly alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The octyl group can enhance membrane permeability and binding to hydrophobic pockets in target proteins.

Intermediate for Active Pharmaceutical Ingredients (APIs)

While not typically an API itself, n-octyl p-toluenesulfonate is a key intermediate. For instance, the tosylate group can be displaced by amines, thiols, azides, or carbanions to forge new C-N, C-S, or C-C bonds, which are ubiquitous in pharmaceutical structures.[6]

Use as a Protecting Group Strategy

In complex multi-step syntheses, it is often necessary to temporarily "protect" a reactive functional group, like an alcohol, while another part of the molecule is being modified. The alcohol can be converted to a tosylate, which is stable under many reaction conditions. Later in the synthesis, the tosylate can be removed or converted into another functional group. This strategy was employed in the synthesis of lysophosphatidylcholines, where a tosyl group was used for the protection of a hydroxyl group.[7]

Consideration as a Genotoxic Impurity

A critical aspect for drug development professionals is the potential for tosylate esters to be genotoxic impurities (GTIs).[8] If p-toluenesulfonic acid is used in the manufacturing process of a drug substance (e.g., for salt formation) in the presence of residual alcohols like methanol or ethanol, there is a risk of forming the corresponding tosylate esters.[8] These alkylating agents can react with DNA, leading to mutations, and are therefore considered potentially carcinogenic. Regulatory bodies like the FDA and EMA have stringent limits on the presence of such impurities, often requiring quantification at the parts-per-million (ppm) level.[8] Therefore, highly sensitive analytical methods are required to monitor and control for the presence of n-octyl p-toluenesulfonate if n-octanol is present in the API manufacturing process.

References

-

Protheragen. N-Octyl P-Toluenesulfonate. [Link]

-

Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]

-

Katritzky, A. R., et al. (2010). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 15(4), 2373–2381. [Link]

-

ResearchGate. Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds?[Link]

-

PubMed. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. N-Octyl P-Toluenesulfonate - Protheragen [protheragen.ai]

- 3. n-Octyl p-Toluenesulfonate | 3386-35-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide on the Mechanism of Tosylation of Primary Alcohols

Abstract

The conversion of primary alcohols into p-toluenesulfonates (tosylates) is a cornerstone transformation in modern organic synthesis, pivotal for drug development and the construction of complex molecular architectures. This guide provides an in-depth examination of the tosylation mechanism, moving beyond a simple procedural outline to explore the causal factors behind experimental choices. We will dissect the roles of the reagents, the nuanced catalytic function of pyridine, the stereochemical implications, and critical process parameters that ensure a robust and reproducible reaction. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this fundamental synthetic tool.

The Strategic Imperative: Activating the Hydroxyl Group

In the landscape of nucleophilic substitution reactions, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group. Its conjugate acid, water (H₂O), has a pKa of approximately 15.7, making the corresponding hydroxide anion (HO⁻) a strong base and thus resistant to displacement. The tosylation reaction elegantly circumvents this issue by converting the alcohol into a tosylate ester.[1][2] The resulting tosylate anion is an exceptionally stable, resonance-delocalized species and the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), rendering it an excellent leaving group for subsequent S_N2 and E2 reactions. This activation is achieved with a crucial advantage: the stereochemical integrity of the carbon atom bearing the oxygen is preserved during the tosylation step itself.[1][2][3]

Deconstructing the Mechanism: A Tale of Two Pathways

The reaction involves the treatment of a primary alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base, typically pyridine or triethylamine (TEA).[1] While often depicted as a single-step nucleophilic attack, the mechanism, particularly with pyridine, is more sophisticated.

The Reagents and Their Roles

-

Primary Alcohol (R-CH₂OH): Functions as the primary nucleophile, with its lone-pair electrons on the oxygen atom attacking the electrophilic sulfur center of TsCl.[4]

-

p-Toluenesulfonyl Chloride (TsCl): The sulfonylating agent. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

-

Base (Pyridine or Triethylamine): Serves a dual purpose. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct that is formed. However, pyridine's function extends beyond that of a simple base.

Pathway A: The Conventional View (Acid Scavenging)

In the most straightforward depiction, the alcohol's oxygen atom directly attacks the sulfur atom of TsCl, displacing the chloride ion. This forms a protonated tosylate ester (an oxonium ion intermediate). The base then deprotonates this intermediate to yield the final tosylate product and the corresponding ammonium salt.[1][2][4]

Pathway B: The Catalytic Role of Pyridine

For a more accurate and insightful understanding, especially when pyridine is used, its role as a nucleophilic catalyst must be considered. Pyridine is a stronger nucleophile than a primary alcohol and reacts more rapidly with TsCl.[5][6]

-

Formation of a Highly Electrophilic Intermediate: Pyridine attacks the electrophilic sulfur of TsCl, displacing the chloride ion to form an N-tosylpyridinium chloride intermediate.[5][6][7] This intermediate is significantly more electrophilic than TsCl itself due to the positive charge on the pyridine ring.

-

Nucleophilic Attack by the Alcohol: The primary alcohol then attacks the sulfur atom of the highly reactive N-tosylpyridinium intermediate.

-

Product Formation: This attack leads to the formation of the protonated tosylate ester, which is subsequently deprotonated by another molecule of pyridine (acting now as a base) to give the final tosylate ester.[7]

This catalytic pathway explains the enhanced reaction rates often observed with pyridine compared to sterically hindered non-nucleophilic bases.[5]

Caption: Catalytic mechanism of tosylation using pyridine.

Stereochemical Consequences: Retention and Inversion

A critical aspect of tosylation is its stereochemical outcome.

-

During Tosylation: The reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen (C-O) bond of the alcohol is not broken.[1][3] Consequently, the configuration at the carbon center is fully retained. If you start with an (R)-alcohol, you will form an (R)-tosylate.

-

In Subsequent Reactions: The utility of the tosylate lies in its function as a leaving group. When this tosylate is subsequently displaced by a nucleophile in a classic S_N2 reaction, the nucleophile attacks the carbon from the side opposite the leaving group. This results in a complete inversion of stereochemistry.[2][4][8]

Therefore, the two-step sequence of tosylation followed by S_N2 substitution results in a net inversion of configuration at the carbon center relative to the starting alcohol.[2]

Experimental Protocol: A Validated Methodology

This protocol describes a general and robust method for the tosylation of a primary alcohol.

Materials & Reagents

| Reagent/Material | Typical Molar Eq. | Purpose |

| Primary Alcohol | 1.0 | Substrate |

| p-Toluenesulfonyl Chloride (TsCl) | 1.2 - 1.5 | Sulfonylating Agent |

| Anhydrous Pyridine or Triethylamine | 1.5 - 2.0 | Base and/or Catalyst |

| 4-Dimethylaminopyridine (DMAP) | 0.05 - 0.2 | Optional: Hyper-nucleophilic catalyst |

| Anhydrous Dichloromethane (DCM) | ~10 volumes | Solvent |

| 1 M HCl Solution | - | Workup: Quench/remove excess base |

| Saturated NaHCO₃ Solution | - | Workup: Neutralize residual acid |

| Brine | - | Workup: Remove aqueous phase |

| Anhydrous Na₂SO₄ or MgSO₄ | - | Drying Agent |

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary alcohol (1.0 eq.) in anhydrous DCM (~10 volumes).[1]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and minimize side-product formation.

-

Addition of Base: Add anhydrous pyridine (1.5 eq.) to the stirred solution, followed by a catalytic amount of DMAP if required for less reactive alcohols.[9]

-

Addition of TsCl: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, ensuring the internal temperature does not rise above 5 °C.[10]

-

Reaction Monitoring: Stir the reaction at 0 °C for 30-60 minutes, then allow it to warm to room temperature.[9] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[1][2]

-

Workup - Quenching: Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by adding deionized water.[1]

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and finally, brine.[11]

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude tosylate.[1]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[1]

Caption: General experimental workflow for alcohol tosylation.

Trustworthiness: Side Reactions and Mitigation

A key challenge in tosylation is the potential for a subsequent S_N2 reaction where the chloride ion from the pyridinium hydrochloride byproduct displaces the newly formed tosylate group.[9][12] This results in the formation of a primary alkyl chloride as an undesired byproduct.

R-OTs + Cl⁻ ⇌ R-Cl + TsO⁻

This side reaction is more pronounced under certain conditions:

-

Activated Alcohols: Benzylic or allylic alcohols form tosylates that are highly susceptible to nucleophilic attack.[9][13]

-

Prolonged Reaction Times: Extended exposure of the tosylate to the chloride source increases the likelihood of this side reaction.[12]

-

Higher Temperatures: Increased thermal energy can overcome the activation barrier for the displacement reaction.

Mitigation Strategies:

-

Strict Temperature Control: Maintaining low temperatures (0 °C) throughout the addition and initial reaction phase is crucial.[1]

-

Careful Monitoring: Use TLC to stop the reaction as soon as the starting alcohol is consumed, avoiding unnecessary exposure of the product to the reaction conditions.

-

Choice of Base: While pyridine is an excellent catalyst, in sensitive cases, using a non-nucleophilic, sterically hindered base or a biphasic system with an inorganic base like K₂CO₃ can minimize the concentration of soluble chloride ions.[14]

Conclusion

The tosylation of primary alcohols is a powerful and reliable method for converting a poor leaving group into an excellent one, thereby unlocking a vast range of subsequent synthetic transformations. A thorough understanding of the underlying mechanism, including the catalytic role of pyridine and the stereochemical principles, is paramount for its successful application. By carefully controlling reaction parameters and being cognizant of potential side reactions, researchers can effectively leverage this reaction to advance their synthetic campaigns in drug discovery and materials science.

References

-

Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? Chemistry Stack Exchange. Retrieved from [Link]

-

Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. Georganics. Retrieved from [Link]

-

Reddit. (2021). Tosylation of Alcohols with Pyridine. r/OrganicChemistry. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of p-toluene sulfonyl chloride. Eureka. Retrieved from [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. Retrieved from [Link]

-

NIH. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch8 : Tosylates. University of Calgary. Retrieved from [Link]

- Google Patents. (n.d.). CN105503671A - Preparation method of p-toluene sulfonyl chloride. Google Patents.

-

ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN1049213C - Process for producing p-toluenesulfonyl chloride. Google Patents.

-

Chegg.com. (2020). Solved · The tosylate of a primary alcohol normally. Chegg.com. Retrieved from [Link]

-

American Chemical Society. (n.d.). Stereochemistry of Asymmetric Silicon. III. Carboxylate and Tosylate Leaving Groups. Journal of the American Chemical Society. Retrieved from [Link]

-

Semantic Scholar. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Semantic Scholar. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2025). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. Retrieved from [Link]

-

YouTube. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. Retrieved from [Link]

-

ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl? ResearchGate. Retrieved from [Link]

-

YouTube. (2018). Tosylate Reactions [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]

-

YouTube. (2018). Alcohol Tosylation Reaction [Organic Chemistry] Smith 2018. YouTube. Retrieved from [Link]

-

YouTube. (2021). SN2 tosylate. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at... ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. reddit.com [reddit.com]

- 8. youtube.com [youtube.com]

- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectral Data of Octyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for octyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the definitive identification of this compound. We will delve into the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established chemical principles.

Molecular Structure and Key Features

This compound, also known as octyl tosylate, consists of a non-polar octyl chain linked to a polar tosylate group via an ester bond. This amphipathic nature influences its reactivity and solubility. The tosylate group is an excellent leaving group, making this compound a valuable substrate in nucleophilic substitution reactions.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals for the aromatic protons of the tosyl group, the benzylic methyl protons, and the protons of the octyl chain.[1]

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.78 | Doublet | 2H | Ar-H (ortho to SO₂) |

| ~7.35 | Doublet | 2H | Ar-H (meta to SO₂) |

| ~4.02 | Triplet | 2H | -O-CH₂ - |

| ~2.45 | Singlet | 3H | Ar-CH₃ |

| ~1.65 | Multiplet | 2H | -O-CH₂-CH₂ - |

| ~1.25 | Multiplet | 10H | -(CH₂)₅- |

| ~0.88 | Triplet | 3H | -CH₃ |

Interpretation:

-

Aromatic Protons: The protons on the benzene ring appear as two distinct doublets in the downfield region (~7.3-7.8 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing sulfonate group. The protons ortho to the sulfonate group are more deshielded and appear at a higher chemical shift than the meta protons.

-

Benzylic Protons: The methyl group attached to the benzene ring gives rise to a characteristic singlet at around 2.45 ppm.

-

Octyl Chain Protons: The methylene group attached to the oxygen atom (-O-CH₂-) is deshielded by the electronegative oxygen and appears as a triplet at approximately 4.02 ppm. The other methylene groups of the octyl chain appear as a broad multiplet in the upfield region (~1.2-1.7 ppm), while the terminal methyl group appears as a triplet around 0.88 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, showing the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~144.7 | Ar-C (ipso to SO₂) |

| ~133.0 | Ar-C (ipso to CH₃) |

| ~129.8 | Ar-CH (ortho to CH₃) |

| ~127.8 | Ar-CH (meta to CH₃) |

| ~70.7 | -O-CH₂ - |

| ~31.7 | -CH₂- |

| ~29.1 | -CH₂- |

| ~28.8 | -CH₂- |

| ~25.5 | -CH₂- |

| ~22.6 | -CH₂- |

| ~21.6 | Ar-CH₃ |

| ~14.0 | -CH₃ |

Interpretation:

-

Aromatic Carbons: The aromatic region of the spectrum shows four distinct signals, corresponding to the two quaternary carbons and the two types of protonated carbons in the para-substituted benzene ring.

-

Octyl Chain Carbons: The carbon atom attached to the oxygen (-O-CH₂-) is found at a characteristic downfield shift of around 70.7 ppm. The other carbons of the octyl chain appear in the aliphatic region (14-32 ppm). The signal for the benzylic methyl carbon appears at approximately 21.6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic chain.[2]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1360 | Strong | Asymmetric S=O stretching |

| ~1175 | Strong | Symmetric S=O stretching |

| ~1100 | Strong | C-O stretching |

| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1600, ~1475 | Medium-Weak | C=C stretching (aromatic) |

Interpretation:

The most prominent peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group. The C-O stretching of the ester linkage is also clearly visible. The C-H stretching vibrations of the octyl chain and the aromatic C=C stretching vibrations are also present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Table 4: Key Fragments in the Mass Spectrum of this compound [3]

| m/z | Identity |

| 284 | [M]⁺ (Molecular Ion) |

| 173 | [CH₃C₆H₄SO₃H]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

| 112 | [C₈H₁₆]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The molecular ion peak at m/z 284 would confirm the molecular weight of the compound. A prominent peak at m/z 155 corresponds to the tosyl cation, while a peak at m/z 91 is the characteristic tropylium ion, a common fragment from toluene derivatives. Fragmentation of the octyl chain would lead to a series of peaks separated by 14 Da (CH₂). The peak at m/z 112 corresponds to the loss of p-toluenesulfonic acid, resulting in the octene cation.

Sources

An In-depth Technical Guide to p-Toluenesulfonic Acid n-Octyl Ester: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of p-toluenesulfonic acid n-octyl ester, also known as n-octyl tosylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and critical applications of this versatile reagent, with a particular focus on its relevance in the pharmaceutical industry.

Introduction: The Significance of n-Octyl Tosylate in Organic Synthesis

p-Toluenesulfonic acid n-octyl ester (n-octyl tosylate) is a key organic compound valued for its role as an efficient alkylating agent and a protective group for alcohols. The tosylate group, derived from p-toluenesulfonic acid, is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This inherent reactivity makes n-octyl tosylate a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

The n-octyl group, a lipophilic eight-carbon chain, can be strategically introduced into molecules to modulate their physicochemical properties, such as solubility and membrane permeability, which are critical parameters in drug design. Furthermore, understanding the synthesis and reactivity of n-octyl tosylate is paramount for process chemists and toxicologists in the pharmaceutical industry, as alkyl sulfonates are recognized as a class of potentially genotoxic impurities (PGIs) that require strict control.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of n-octyl tosylate is fundamental for its effective use in the laboratory and for process scale-up.

Physical Properties

| Property | Value | Reference |

| CAS Number | 3386-35-4 | [2] |

| Molecular Formula | C₁₅H₂₄O₃S | [3] |

| Molecular Weight | 284.41 g/mol | [3] |

| Appearance | Colorless to light orange/yellow clear liquid | [3] |

| Boiling Point | 170 °C at 0.8 Torr | [3] |

| Density | 1.06 g/mL | [3] |

| Refractive Index | 1.4950 to 1.4980 | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of synthesized n-octyl tosylate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides characteristic signals for the aromatic protons of the tosyl group, the benzylic methyl protons, and the protons of the n-octyl chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbon atoms in the aromatic ring, the methyl group, and the eight carbons of the octyl chain.

-

IR (Infrared) Spectroscopy: The IR spectrum displays characteristic absorption bands for the sulfonate group (S=O stretching), aromatic C-H bonds, and aliphatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Synthesis of p-Toluenesulfonic Acid n-Octyl Ester: A Step-by-Step Protocol

The most common and efficient method for the synthesis of n-octyl tosylate is the reaction of n-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base, typically pyridine, serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the hydroxyl group of n-octanol on the electrophilic sulfur atom of p-toluenesulfonyl chloride.

Caption: General scheme of an Sₙ2 reaction using n-octyl tosylate.

Protecting Group for Alcohols

While the primary use of n-octyl tosylate is for alkylation, the tosylation of alcohols is a common strategy to convert a poor leaving group (-OH) into an excellent one (-OTs). This allows for subsequent nucleophilic substitution or elimination reactions that would not be possible with the original alcohol. [4]

Relevance in Pharmaceutical Synthesis

The introduction of an octyl group can be a key step in modifying the pharmacokinetic profile of a drug candidate. The ability of n-octyl tosylate to deliver this lipophilic moiety makes it a valuable, albeit specialized, tool in the medicinal chemist's arsenal.

Stability and Reactivity Considerations

n-Octyl tosylate is a relatively stable compound under normal storage conditions. However, its reactivity is a key aspect of its utility.

-

Reactivity with Nucleophiles: As an alkyl tosylate, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including alkoxides, amines, and cyanides. [6]* Stability to Acidic and Basic Conditions: Tosylates are generally stable to mildly acidic and basic conditions. However, under strongly basic conditions, elimination reactions (E2) can compete with substitution, especially with sterically hindered bases. Strong acids at high temperatures can lead to hydrolysis back to the alcohol and p-toluenesulfonic acid.

Toxicology and Safety: A Critical Perspective for Drug Development

The safety profile of any reagent used in pharmaceutical synthesis is of utmost importance. For alkyl sulfonates like n-octyl tosylate, the primary concern is their potential for genotoxicity.

Genotoxicity of Sulfonate Esters

Alkyl sulfonates are known to be alkylating agents that can react with DNA, potentially leading to mutations and carcinogenicity. [7]Regulatory agencies such as the FDA and EMA have established strict limits for the presence of such potentially genotoxic impurities in drug substances, often at a threshold of toxicological concern (TTC) of 1.5 µ g/day for long-term treatments. [1] Therefore, if n-octanol is used as a solvent or reagent in a process where p-toluenesulfonic acid is also present, the formation of n-octyl tosylate as an impurity must be carefully evaluated and controlled.

Handling and Safety Precautions

While specific toxicological data for n-octyl p-toluenesulfonate is limited, it should be handled with the care appropriate for a potent alkylating agent.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Inhalation and Contact: Avoid inhaling vapors and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

p-Toluenesulfonic acid n-octyl ester is a valuable and versatile reagent in organic synthesis, offering an efficient means of introducing an n-octyl group into a variety of molecules. Its utility as an alkylating agent is particularly relevant in the field of drug development for the synthesis of complex intermediates and the modification of lead compounds. However, its potential for genotoxicity necessitates careful consideration and control, especially when it may be present as an impurity in active pharmaceutical ingredients. A thorough understanding of its synthesis, properties, reactivity, and safety is essential for its responsible and effective use by researchers and drug development professionals.

References

-

University of Calgary. Ch8 : Tosylates. [Link]

-

University of Massachusetts Dartmouth. Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry. [Link]

- Gao, X., et al. Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides. Angewandte Chemie International Edition, 55(48), 15058-15061 (2016).

- Pearson, R. G., & Figdore, P. E. Relative reactivities of methyl iodide and methyl tosylate with transition-metal nucleophiles. Journal of the American Chemical Society, 102(5), 1541-1547 (1980).

-

LibreTexts. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]

- Roos, A. T., Gilman, H., & Beaber, N. J. p-Toluenesulfonic acid, butyl ester. Organic Syntheses, 1, 145 (1921).

- Glowienke, S., et al. Structure-activity Considerations and in Vitro Approaches to Assess the Genotoxicity of 19 Methane-, Benzene- And Toluenesulfonic Acid Esters. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 580(1-2), 1-18 (2005).

- Google Patents. CN104892470A - Method for preparing N-alkyl-p-toluenesulfonamide.

-

Ningbo Inno Pharmchem Co., Ltd. The Role of Sodium p-toluenesulfonate in Modern Pharmaceutical Synthesis. [Link]

- Demchenko, A. V., & Malysheva, N. N. A new synthesis of lysophosphatidylcholines and related derivatives. Use of p-toluenesulfonate for hydroxyl group protection. The Journal of Organic Chemistry, 72(5), 1573-1581 (2007).

-

Protheragen. N-Octyl P-Toluenesulfonate. [Link]

- Marvel, C. S., & Sekera, V. C. n-DODECYL (LAURYL)

- Daughtrey, W. C., et al. A subchronic toxicity study of octyl acetate in rats. Fundamental and Applied Toxicology, 4(4), 666-674 (1984).

-

Patsnap Synapse. What is Para-Toluenesulfonamide used for?. [Link]

-

PubChem. n-Octyl p-Toluenesulfonate. [Link]

-

PubChem. p-Toluenesulfonic acid. [Link]

- Google Patents. CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.

-

Preprints.org. Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

OSPAR Commission. Octylphenol. [Link]

- Li, X. Y., Xiao, N., & Zhang, Y. H. Toxic Effects of Octylphenol on the Expression of Genes in Liver Identified by Suppression Subtractive Hybridization of Rana Chensinensis. Ecotoxicology, 23(1), 1-10 (2014).

-

Doubtnut. (R ) -2- Octy tosylate is sololyzed in water under ideal S_(N^(1)) conditions ,the product (s). [Link]

-

J-Stage. Optimal Lipophilicity of Sulfonium p-Toluenesulfonate as Anti-allergic Drug. [Link]

-

US EPA. Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]

-

PubChem. Sodium p-toluenesulfonate. [Link]

-

Regulations.gov. p-Toluenesulfonic acid (p-TSA). [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. N-Octyl P-Toluenesulfonate - Protheragen [protheragen.ai]

- 3. 3386-35-4 CAS MSDS (P-TOLUENESULFONIC ACID N-OCTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. aliphatic nucleophilic substitution [employees.csbsju.edu]

- 5. nbinno.com [nbinno.com]

- 6. Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Octyl 4-methylbenzenesulfonate: A Molecule of Dichotomy

An In-depth Technical Guide to the Solubility of Octyl 4-methylbenzenesulfonate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound (also known as octyl tosylate). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, compiles available qualitative data, and presents detailed experimental protocols for quantitative determination.

This compound (C₁₅H₂₄O₃S) is a sulfonate ester characterized by a distinct amphiphilic nature.[1] This duality, stemming from a hydrophobic octyl chain and a polar p-toluenesulfonate group, is the primary determinant of its solubility profile and its utility as a versatile intermediate in organic synthesis, including in the preparation of pharmaceuticals and agrochemicals.[1][2] Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Key Physicochemical Properties:

-

Molecular Formula: C₁₅H₂₄O₃S[3]

-

Molecular Weight: 284.41 g/mol [3]

-

Appearance: Typically a liquid at room temperature.

-

Density: Approximately 1.06 g/cm³[3]

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound is governed by the principle of "like dissolves like." The molecule's two distinct regions dictate its interaction with different types of solvents:

-

The Octyl Tail (C₈H₁₇): This long alkyl chain is nonpolar and hydrophobic. It favors interactions with nonpolar solvents through van der Waals forces.

-

The Tosylate Head Group (CH₃C₆H₄SO₃): This group is polar and capable of dipole-dipole interactions and potentially weak hydrogen bonding. This part of the molecule prefers to interact with polar solvents.[4]

This amphiphilic structure suggests that this compound will exhibit a range of solubilities across the spectrum of organic solvents. Generally, it is expected to be more soluble in moderately polar to nonpolar organic solvents that can effectively solvate both the alkyl chain and the polar headgroup. While the sulfonate group enhances polarity, the long octyl chain significantly increases its lipophilicity compared to shorter-chain tosylates like methyl or ethyl tosylate.[4][5][6]

Qualitative Solubility Profile

Direct, quantitative solubility data for this compound in a wide array of organic solvents is not extensively reported in publicly available literature. However, based on its structure and information on similar sulfonate esters, a qualitative assessment can be made. The presence of the hydrophobic octyl chain and the polar sulfonate group enhances its solubility in organic solvents.[1]

Table 1: Anticipated Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, THF, DCM | Soluble | These solvents can effectively solvate the polar tosylate head without the steric hindrance of hydrogen bonding networks. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The alkyl portion of the alcohols can interact with the octyl chain, while the hydroxyl group interacts with the tosylate head. |

| Nonpolar | Hexane, Toluene | Sparingly to Soluble | The long octyl chain promotes solubility in nonpolar solvents, though the polar headgroup may limit it. |

| Highly Polar | Water | Very Low/Insoluble | The large hydrophobic octyl chain dominates, leading to poor water solubility, a common trait for long-chain sulfonate esters.[7][8] |

Experimental Determination of Solubility

For precise applications, experimental determination of solubility is essential. The following protocols provide robust methods for quantifying the solubility of this compound.

Visual Method for Rapid Screening

This method is a quick way to estimate solubility and is useful for initial solvent screening.

Protocol:

-

Add a measured volume (e.g., 1 mL) of the selected organic solvent to a clear glass vial.

-

Incrementally add known small amounts of this compound.

-

After each addition, cap the vial and vortex or shake vigorously for 1-2 minutes.

-

Allow the solution to stand and observe for any undissolved material.

-

The point at which a saturated solution is formed (i.e., solid/liquid remains undissolved) provides an approximate solubility.

Gravimetric Method for Quantitative Analysis

This method provides accurate, quantitative solubility data.

Materials:

-

This compound

-

Selected organic solvent

-

Sealable glass vials

-

Analytical balance

-

Constant temperature bath or shaker incubator

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealable vial. Ensure undissolved solute is present.

-

Equilibrate the vial in a constant temperature bath (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Agitate the solution periodically.

-

Allow the vial to stand at the constant temperature to let any undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a syringe filter to remove any particulate matter.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent. This can be done in a fume hood or, for less volatile solvents, in a vacuum oven at a temperature below the solvent's boiling point.

-

Once the solvent is completely removed, allow the dish to cool to room temperature in a desiccator.

-

Weigh the dish on an analytical balance.

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, mol/L).

Logical Workflow for Solubility Assessment

The following diagram outlines a systematic approach for researchers to assess the solubility of this compound for a specific application.

Caption: A logical workflow for the systematic assessment of this compound solubility.

Conclusion

References

-

J&K Scientific LLC. This compound, 96% | 3386-35-4. Available from: [Link]

-

LookChem. Cas 1028-12-2, 2-Octanol, 4-methylbenzenesulfonate. Available from: [Link]

-

Solubility of Things. Ethyl p-toluenesulfonate. Available from: [Link]

-

Solubility of Things. Methyl tosylate. Available from: [Link]

-

PubMed. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]

-

NIH. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC. Available from: [Link]

-

Figshare. Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry. Available from: [Link]

Sources

- 1. Buy this compound | 3386-35-4 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound||Supplier [benchchem.com]

- 7. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates - The Journal of Organic Chemistry - Figshare [figshare.com]

IUPAC name for octyl tosylate

An In-depth Technical Guide to Octyl Tosylate: Synthesis, Reactivity, and Applications in Drug Development

Introduction

For professionals engaged in the intricate process of drug development and scientific research, the strategic manipulation of functional groups is a cornerstone of successful molecular synthesis. A frequent and critical challenge is the conversion of a poor leaving group, such as a hydroxyl group, into one that is readily displaced. The p-toluenesulfonyl group, commonly known as the tosylate group (TsO-), is a highly effective and versatile solution to this challenge.[1] Its stability, reactivity, and the stereochemical control it offers have established it as an indispensable tool in multi-step synthesis, particularly within the pharmaceutical industry.[1]

This guide provides a comprehensive technical overview of octyl tosylate, a key intermediate in organic synthesis. We will delve into its nomenclature and structure, physicochemical properties, synthetic protocols, and reactivity with mechanistic insights. Furthermore, we will explore its applications in drug development and other areas of organic synthesis, along with essential safety and handling information. This document will primarily focus on n-octyl tosylate and its isomers, such as 2-octyl tosylate, which are frequently encountered in synthetic chemistry.

Nomenclature and Structure

The IUPAC (International Union of Pure and Applied Chemistry) name for the most common isomer, n-octyl tosylate, is octyl 4-methylbenzenesulfonate .[2] It is also commonly referred to as n-octyl p-toluenesulfonate.[2] For other isomers, the position of the tosylate group on the octyl chain is specified, for instance, octan-2-yl 4-methylbenzenesulfonate for 2-octyl tosylate and octan-4-yl 4-methylbenzenesulfonate for 4-octyl tosylate.[3]

The structure of octyl tosylate consists of an octyl group linked to a tosylate group through an oxygen atom, forming a sulfonate ester. The tosylate group's effectiveness as a leaving group is attributed to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the three oxygen atoms and the benzene ring.[1]

Caption: General chemical structure of n-octyl tosylate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of n-octyl tosylate:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₄O₃S | [2][3][4] |

| Molecular Weight | 284.41 g/mol | [2] |

| Appearance | Colorless oil | [5] |

| IUPAC Name | This compound | [2] |

| Synonyms | n-Octyl p-Toluenesulfonate | [2] |

| Density | 1.06 g/cm³ | [2] |

| Flash Point | 191 °C | [2] |

| Solubility | Soluble in organic solvents | [6] |

Synthesis of Octyl Tosylate

The synthesis of octyl tosylate is typically achieved through the reaction of the corresponding octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

Standard Protocol: Tosylation of Octan-1-ol

This protocol describes a general procedure for the synthesis of n-octyl tosylate.

Materials:

-

Octan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine or Pyridine

-

Dichloromethane (DCM)

-

Aqueous sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve octan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

-

Add triethylamine (or pyridine) to the solution. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction.[7]

-

Slowly add p-toluenesulfonyl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12 hours or until completion, which can be monitored by thin-layer chromatography (TLC).[7]

-

Wash the reaction mixture with aqueous sodium hydroxide to remove any unreacted TsCl and the triethylammonium chloride salt.[7]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.[7]

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude octyl tosylate by column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of n-octyl tosylate.

Reactivity and Mechanistic Insights

The tosylate group is an excellent leaving group, making octyl tosylate a versatile substrate for various nucleophilic substitution and elimination reactions.

Nucleophilic Substitution (Sₙ2) Reactions

Primary octyl tosylates, such as n-octyl tosylate, readily undergo Sₙ2 reactions with a wide range of nucleophiles. This reaction proceeds with an inversion of stereochemistry if the carbon atom bearing the tosylate group is a stereocenter.[8]

Caption: General Sₙ2 reaction of n-octyl tosylate with a nucleophile.

Solvolysis (Sₙ1 and Sₙ2) Reactions

Secondary octyl tosylates, like 2-octyl tosylate, can undergo solvolysis through both Sₙ1 and Sₙ2 pathways, depending on the solvent and reaction conditions.[9] In Sₙ1 reactions, a carbocation intermediate is formed, leading to a mixture of retention and inversion products.[9] The solvolysis of (R)-2-octyl tosylate in water under ideal Sₙ1 conditions would be expected to yield a racemic mixture of (R)- and (S)-2-octanol.[10][11]

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base like potassium tert-butoxide, octyl tosylates can undergo E2 elimination to yield octenes.[8]

Caption: General E2 elimination reaction of an octyl tosylate.

Applications in Drug Development and Organic Synthesis

Octyl tosylate serves as a crucial intermediate in various synthetic applications:

-

Introduction of an Octyl Group: It is widely used to introduce an eight-carbon alkyl chain into a molecule, which can be important for modulating the lipophilicity of a drug candidate.

-

Functional Group Interconversion: It facilitates the conversion of an alcohol into a wide array of other functional groups through nucleophilic substitution.[6]

-

Synthesis of Complex Molecules: Octyl tosylate is a valuable building block in the multi-step synthesis of complex organic molecules, including pharmaceuticals.[1]

-

Polymer and Material Science: It finds applications in the synthesis of sulfonated polymers for ion-exchange membranes.[6]

Safety and Handling

Alkyl tosylates are alkylating agents and should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle octyl tosylate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]

-

Storage: Store in a cool, dry place in a tightly sealed container at room temperature.[2][15]

-

Toxicity: Alkylating agents can be toxic if swallowed, in contact with skin, or if inhaled.[14] Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[14]

-

Disposal: Dispose of octyl tosylate and any contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.[14]

Conclusion

Octyl tosylate, with the IUPAC name this compound, is a pivotal reagent in modern organic synthesis. Its utility stems from the excellent leaving group ability of the tosylate anion, which allows for a broad range of nucleophilic substitution and elimination reactions. For researchers and professionals in drug development, a thorough understanding of the synthesis, reactivity, and handling of octyl tosylate is essential for the efficient construction of complex molecular architectures. Its role as a key synthetic intermediate underscores the broader importance of sulfonate esters in the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 4-Octyl tosylate. National Center for Biotechnology Information. [Link]

-

White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose University Consortium. [Link]

-

PubChem. Y-29794 Tosylate. National Center for Biotechnology Information. [Link]

-

Vedantu. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE. Vedantu. [Link]

-

Vitol.com. Alkylate (Alkyl Unit)_SDS_US_V3.0. Vitol. [Link]

-

Doubtnut. [Kannada] (R)-2-octyl tosylate is solvolyzed in water under ideal cond. Doubtnut. [Link]

-

Sarthaks eConnect. (R ) -2- Octy tosylate is sololyzed in water under ideal S_(N^(1)) conditions ,the product (s) will be :. Sarthaks eConnect. [Link]

-

Royal Society of Chemistry. A convenient, economical and scalable multi-gram synthesis of 1-vinylcyclopropyl 4-methylbenzenesulfonate. Royal Society of Chemistry. [Link]

-

UC Irvine Environmental Health & Safety. explosion in a chemistry research lab using distillation for. UC Irvine. [Link]

-

J&K Scientific LLC. This compound, 96% | 3386-35-4. J&K Scientific. [Link]

-

YouTube. Tosylate Reactions [Organic Chemistry] Smith 2018. Stoddard Tutoring. [Link]

-

LookChem. 2-Octanol, 4-methylbenzenesulfonate, (R) -. LookChem. [Link]

-

LookChem. Cas 1028-12-2,2-Octanol, 4-methylbenzenesulfonate. LookChem. [Link]

-

Chemsrc. R(-)-octyl tosylate | CAS#:27770-99-6. Chemsrc. [Link]

-

Chemsrc. 4-octyl tosylate | CAS#:4883-88-9. Chemsrc. [Link]

-

Sciencemadness. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Sciencemadness. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 4-Octyl tosylate | C15H24O3S | CID 139245577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Buy this compound | 3386-35-4 [smolecule.com]

- 7. This compound||Supplier [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. R2octyl tosylate is solvolysis in water under ideal class 12 chemistry CBSE [vedantu.com]

- 10. (R)-2-octyl tosylate is solvolyzed in water under ideal conditions. The product(s) will be: [allen.in]

- 11. sarthaks.com [sarthaks.com]

- 12. ehs.uci.edu [ehs.uci.edu]

- 13. vitol.com [vitol.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Octyl 4-methylbenzenesulfonate: A Versatile Alkylating Agent in Modern Organic Synthesis

An Application Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Octyl 4-methylbenzenesulfonate, commonly known as octyl tosylate, is a pivotal reagent in organic synthesis, valued for its capacity to act as a potent alkylating agent. This document provides an in-depth guide for researchers, chemists, and drug development professionals on its core principles, applications, and detailed protocols. By converting a poorly reactive hydroxyl group into an excellent tosylate leaving group, this reagent facilitates a wide range of nucleophilic substitution reactions, enabling the precise introduction of an octyl moiety into diverse molecular architectures. This guide explains the mechanistic underpinnings of its reactivity, offers validated step-by-step protocols for its synthesis and use in O- and N-alkylation, and addresses critical safety and handling considerations.

Introduction to Octyl Tosylate: The Power of a Good Leaving Group

In the landscape of organic chemistry, the success of many synthetic transformations hinges on the ability to convert one functional group into another. Nucleophilic substitution reactions are a cornerstone of this field, but their efficiency is often limited by the nature of the leaving group. Alcohols, while abundant and versatile precursors, are notoriously poor substrates for direct SN2 reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[1][2]

This compound (Octyl Tosylate) provides an elegant solution to this challenge. It is an organic compound synthesized from 1-octanol, where the hydroxyl proton is replaced by a p-toluenesulfonyl (tosyl) group.[3] This transformation is critical because it converts the hydroxyl moiety into a tosylate (-OTs) group, which is an exceptionally effective leaving group.[4] The efficacy of the tosylate anion as a leaving group stems from the resonance stabilization of its negative charge across the sulfonyl group, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). This chemical modification unlocks the potential for the octyl carbon backbone to be attacked by a wide array of nucleophiles, making octyl tosylate a premier alkylating agent for constructing complex molecules in pharmaceutical and materials science research.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3386-35-4 | [6] |

| Molecular Formula | C₁₅H₂₄O₃S | [6] |

| Molecular Weight | 284.41 g/mol | [6] |

| Synonyms | n-Octyl p-toluenesulfonate, Octyl tosylate | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Density | 1.06 g/cm³ | [6] |

The Mechanism of Action: Facilitating SN2 Reactions

The primary utility of octyl tosylate lies in its ability to participate in bimolecular nucleophilic substitution (SN2) reactions. The process can be understood as a two-stage strategy:

-

Activation of the Alcohol: A primary or secondary alcohol (1-octanol) is first converted into its corresponding tosylate. This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[7] Crucially, this step proceeds with retention of stereochemistry at the carbon atom bearing the oxygen, as the C-O bond remains intact.[1][8]

-

Nucleophilic Displacement: With the excellent tosylate leaving group now in place, a nucleophile (Nu⁻) can readily attack the electrophilic α-carbon. The reaction proceeds via a classic SN2 mechanism, involving a backside attack that results in the displacement of the tosylate group and an inversion of stereochemistry at the reaction center.[5][8]

Figure 1: General mechanism for SN2 alkylation.

Protocols for Synthesis and Application

Protocol 1: Synthesis of this compound from 1-Octanol

This protocol details the conversion of 1-octanol into octyl tosylate, activating it for subsequent nucleophilic substitution.

Causality: The reaction uses p-toluenesulfonyl chloride (TsCl) as the source of the tosyl group. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Dichloromethane (DCM) is a common solvent as it is relatively inert and dissolves the reactants well.

Figure 2: Workflow for the synthesis of octyl tosylate.

Materials:

-

1-Octanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous) or Triethylamine (Et₃N)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Ar), dissolve 1-octanol (1.0 eq.) in anhydrous DCM in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq.) to the stirred solution.

-

Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: Stir the mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding cold 1 M HCl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) or vacuum distillation to yield pure this compound.[9][10]

Protocol 2: General Procedure for O-Alkylation of a Phenol

This protocol describes the use of octyl tosylate to synthesize an octyl aryl ether from a phenol.

Causality: A base is required to deprotonate the phenol, generating a more nucleophilic phenoxide anion. Potassium carbonate (K₂CO₃) is a moderately strong base suitable for this purpose. A polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN) is used to dissolve the ionic intermediates and facilitate the SN2 reaction.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

Setup: To a flask containing the phenol (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.), add anhydrous DMF under an inert atmosphere.

-

Reagent Addition: Add octyl tosylate (1.1 eq.) to the suspension.

-

Reaction: Heat the mixture to 60-80 °C and stir for 6-12 hours, or until TLC analysis indicates complete consumption of the starting phenol.

-

Work-up: Cool the reaction to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic extracts and wash with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude ether product via flash column chromatography.

Protocol 3: General Procedure for N-Alkylation of a Primary Amine

This protocol details the alkylation of a primary amine. This reaction can be complex due to the potential for over-alkylation. The tosyl group can also serve as a protecting group for amines.[1]

Causality: The primary amine is itself a nucleophile, but a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often added to scavenge the p-toluenesulfonic acid byproduct without competing in the alkylation. The reaction must be carefully controlled to minimize the formation of the tertiary amine.

Figure 3: General experimental workflow for an alkylation reaction.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (MeCN), anhydrous

Procedure:

-

Setup: Dissolve the primary amine (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile under an inert atmosphere.

-

Reagent Addition: Add octyl tosylate (1.05 eq.) dropwise to the solution at room temperature. Note: Using a slight excess of the amine can help minimize dialkylation.

-

Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting amine is consumed as monitored by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Directly purify the residue by flash column chromatography, often using a gradient containing a small percentage of triethylamine to prevent product streaking, to isolate the secondary amine.

Safety and Handling of an Alkylating Agent

Alkylating agents as a chemical class are hazardous and must be handled with extreme caution. They are often toxic, mutagenic, and potentially carcinogenic.[11][12][13]

-

Engineering Controls: All work with octyl tosylate and other alkylating agents must be performed in a certified chemical fume hood to prevent inhalation of vapors.

-